molecular formula C46H57NO14 B8236145 Taxol C

Taxol C

Cat. No.: B8236145
M. Wt: 847.9 g/mol
InChI Key: BEHTXUBGUDGCNQ-UHFFFAOYSA-N
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Description

Contextual Significance of Taxanes in Chemical Biology and Medicinal Chemistry

In chemical biology, taxanes are valuable tools for probing fundamental cellular processes, particularly those involving microtubules. Paclitaxel (B517696), for instance, is known for its unique mechanism of action: it stabilizes microtubule polymers, preventing their disassembly, which ultimately disrupts cell division and leads to cell death. wikipedia.orgwikipedia.orgnih.govebi.ac.uk This interaction with tubulin and microtubules has made taxanes indispensable probes for studying cytoskeletal dynamics and cell cycle regulation. wikipedia.orgwikipedia.orgnih.govebi.ac.uk

From a medicinal chemistry perspective, taxanes represent a highly successful class of natural product-derived therapeutic agents. mdpi.comacs.orgcapes.gov.br The discovery and subsequent development of paclitaxel and its semi-synthetic analog, docetaxel (B913), have spurred extensive research into the structure-activity relationships of taxanes, aiming to identify novel analogs with improved potency, pharmacokinetic properties, and reduced toxicity profiles. nih.govcapes.gov.br The complexity of the taxane (B156437) scaffold also presents significant challenges and opportunities in synthetic organic chemistry, driving the development of new synthetic methodologies for accessing these intricate structures and their derivatives. wikipedia.orgbristol.ac.uk

Academic Importance of Taxol C as a Diterpenoid Compound

This compound is recognized as a diterpenoid compound, belonging to the taxane family. chemfaces.comnih.gov While not as extensively studied as paclitaxel, its presence alongside other taxanes in natural sources like the seeds of Taxus chinensis highlights the metabolic diversity within yew species and provides insights into the biosynthetic pathways of these complex molecules. chemfaces.com Academic research on this compound contributes to a more comprehensive understanding of the natural product profile of Taxus species and the structural variations that occur within the taxane scaffold. Studies investigating the isolation and characterization of this compound, often alongside other taxoids, are crucial for cataloging and understanding the full spectrum of compounds produced by these plants. chemfaces.com Furthermore, research into the biological activities of this compound, even if less pronounced than paclitaxel, can provide valuable comparative data for structure-activity relationship studies across the taxane family.

Historical Scientific Discovery and Structural Elucidation Milestones in Taxane Research

The historical journey of taxane research is a landmark story in natural product drug discovery. The initial discovery of potent antitumor activity in extracts from the bark of the Pacific yew tree (Taxus brevifolia) in the 1960s by the National Cancer Institute (NCI) screening program marked the beginning of this era. bristol.ac.ukacs.orgnih.govcancer.gov This led to the isolation and structural elucidation of the active compound, which was named taxol (later officially designated as paclitaxel). wikipedia.orgebi.ac.ukbristol.ac.ukacs.orgnih.govresearchgate.net

The structural elucidation of paclitaxel was a significant scientific endeavor, accomplished by Monroe Wall and Mansukh Wani at the Research Triangle Institute in 1971. wikipedia.orgacs.orgresearchgate.netnih.govmdpi.comwisc.edu This involved the use of various spectroscopic techniques, including mass spectrometry, X-ray crystallography, and NMR spectroscopy. acs.org The complex, highly oxygenated tetracyclic structure with a unique oxetane (B1205548) ring and an ester side chain at C13 was a notable feature. acs.orgmdpi.com

The discovery of the structure and the subsequent elucidation of paclitaxel's novel mechanism of action – the stabilization of microtubules – by Susan Horwitz and colleagues in the late 1970s further intensified research efforts into taxanes. bristol.ac.uknih.govwisc.edu While the initial focus was on paclitaxel, the identification and characterization of other taxane compounds, such as this compound, from various Taxus species became part of the broader academic effort to understand the chemical diversity and potential biological relevance of this entire class of diterpenoids. The isolation and structural determination of these related compounds contributed to mapping the array of taxanes present in nature and provided crucial information for synthetic and semi-synthetic approaches to developing new taxane-based molecules. wikipedia.orgbristol.ac.ukresearchgate.net

Here is a table summarizing key historical milestones in taxane research:

MilestoneYearKey Researchers/InstitutionsSignificance
Discovery of antitumor activity in Taxus bark1962National Cancer Institute (NCI) Screening ProgramIdentified the potential of Taxus species as a source of anticancer agents. bristol.ac.ukacs.orgnih.govcancer.gov
Isolation and Structure Elucidation of Taxol1971Monroe Wall and Mansukh Wani at Research Triangle InstituteDetermined the complex chemical structure of paclitaxel. wikipedia.orgacs.orgresearchgate.netnih.govmdpi.comwisc.edu
Elucidation of Microtubule Stabilization MechanismLate 1970sSusan Horwitz and colleaguesRevealed the unique biological target and mechanism of action of paclitaxel. bristol.ac.uknih.govwisc.edu

Properties

IUPAC Name

[4,12-diacetyloxy-15-[3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHTXUBGUDGCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H57NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Biotechnological Production of Taxanes

Elucidation of the Taxane (B156437) Biosynthetic Pathway: General Overview

The taxane biosynthetic pathway is a complex process involving an estimated 19 to 20 enzymatic steps, starting from the common diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP). nih.govbio-conferences.orgencyclopedia.pubencyclopedia.pubresearchgate.net This pathway can be broadly divided into three main stages: the formation of the taxane core skeleton, the extensive modification of this core through a series of oxygenation and acylation reactions, and finally, the attachment of the β-phenylalanyl-CoA side chain and the assembly of the final taxane structure, such as paclitaxel (B517696). nih.govencyclopedia.pubencyclopedia.pub

The committed step in taxane biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, catalyzed by the enzyme taxadiene synthase (TS). encyclopedia.pubresearchgate.netpnas.orgmdpi.com This reaction establishes the foundational taxane ring system. Following the formation of taxadiene, a series of oxidative steps, primarily mediated by cytochrome P450-dependent monooxygenases, introduce hydroxyl groups at various positions on the taxane core. pnas.org These hydroxylations, occurring at positions such as C1, C2, C5, C7, C9, C10, and C13, are crucial for activating the skeleton for subsequent esterification reactions. tsijournals.com Acylation reactions, catalyzed by acyltransferases, then attach acyl or aroyl groups at specific hydroxylated positions. nih.govtsijournals.com The final steps involve the synthesis and attachment of the side chain to the C13 position of a modified taxane core, such as 10-deacetylbaccatin III, to form paclitaxel. nih.govencyclopedia.pubencyclopedia.pub

While significant progress has been made in elucidating the pathway, some enzymatic steps and the precise order of certain reactions, particularly during the modification of the core taxane skeleton, have remained challenging to fully characterize. nih.govbio-conferences.orgencyclopedia.pubencyclopedia.pub Recent advancements, including the publication of Taxus genomes, have accelerated the identification of previously missing enzymes and provided deeper insights into the genetic basis of the pathway. oup.com

Enzymology of Key Biosynthetic Steps within the Taxane Pathway

The taxane biosynthetic pathway involves a diverse array of enzymes, with taxadiene synthase (TS), cytochrome P450 hydroxylases, and acyltransferases playing central roles.

Taxadiene Synthase (TS): As the first committed enzyme, TS catalyzes the cyclization of GGPP to taxadiene. This enzyme is a key control point in the pathway. encyclopedia.pubresearchgate.netpnas.orgmdpi.com

Cytochrome P450 Hydroxylases: These enzymes are responsible for the multiple oxygenation steps that modify the taxane core. Several cytochrome P450s have been identified and characterized, including taxadiene 5α-hydroxylase (T5αH), taxane 10β-hydroxylase (T10βH), taxane 13α-hydroxylase (T13αH), taxane 2α-hydroxylase (T2αH), and taxane 7β-hydroxylase (T7βH). pnas.orgtsijournals.comnih.govfrontiersin.org These enzymes exhibit regioselectivity and contribute to the structural diversity of taxanes. For instance, T5αH catalyzes the hydroxylation at the C5 position of taxadiene. pnas.orgbiorxiv.org T10βH is involved in hydroxylation at the C10 position. pnas.orgmdpi.com The activity and substrate specificity of these hydroxylases are critical for directing flux towards specific taxane intermediates. Some P450 enzymes in the pathway have also shown catalytic promiscuity, leading to the formation of multiple products. bio-conferences.orgnih.govbiorxiv.org

Acyltransferases: These enzymes catalyze the transfer of acyl or aroyl groups to hydroxylated positions on the taxane skeleton. Key acyltransferases include taxadiene-5α-ol-O-acetyl Transferase (TAT), 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), taxane-2α-O-benzoyltransferase (TBT), and debenzoyltaxol N-benzoyl transferase (DBTNBT). nih.govresearchgate.nettsijournals.com DBAT, for example, is crucial for acetylating 10-deacetylbaccatin III at the C10 position. nih.govnih.gov These enzymes are members of the BAHD acyltransferase family and contribute to the structural complexity and biological activity of different taxanes. nih.gov

Other Enzymes: The pathway also involves other enzymes such as mutases and ligases, including phenylalanine amino mutase (PAM) and putative β-phenylalanyl-CoA ligase (PCL), involved in the formation and attachment of the side chain. nih.govencyclopedia.pubnih.gov

The identification and characterization of these enzymes have been facilitated by techniques such as gene cloning, functional expression in heterologous hosts, and biochemical analysis. pnas.org

Genetic Basis and Regulatory Mechanisms of Taxane Biosynthesis

The genes encoding the enzymes of the taxane biosynthetic pathway are primarily found in Taxus species. The publication of chromosome-level Taxus genomes has significantly advanced the understanding of the genetic organization and regulation of this pathway. oup.comnih.gov Studies have revealed that some taxane biosynthetic genes are physically clustered on chromosomes, suggesting potential co-regulation. oup.comnih.gov For instance, a gene cluster containing TS and T5αH has been identified. nih.gov

The regulation of taxane biosynthesis is complex and influenced by various factors, including developmental stage, tissue type, and environmental cues. tsijournals.comresearchgate.net Phytohormones, particularly jasmonates (such as methyl jasmonate, MeJA), are known to be potent elicitors of taxane production in Taxus cell cultures. researchgate.nettsijournals.commdpi.comnih.govbohrium.com MeJA treatment has been shown to upregulate the expression of several genes in the pathway, including those encoding early enzymes like GGPPS and TS, as well as later-stage enzymes. researchgate.nettsijournals.comresearchgate.net

Transcriptional factors (TFs) play a crucial role in regulating the expression of taxane biosynthetic genes. Families of TFs such as MYB, bHLH, ERF, AP2, and WRKY have been implicated in the regulation of this pathway. encyclopedia.pubmdpi.combohrium.comresearchgate.net For example, specific ERF and MYC transcription factors have been shown to act as repressors or activators of genes like TS, TAT, DBTNBT, T5αH, and T13αH. mdpi.com The interaction and crosstalk between different hormone signaling pathways and their downstream TF networks contribute to the intricate regulatory mechanisms controlling taxane production. bohrium.comresearchgate.net

Research has also focused on identifying rate-limiting enzymes and genes in the pathway, such as DBAT, BAPT, DBTNBT, and PAM, as potential targets for metabolic engineering to enhance taxane yield. nih.gov

Heterologous Expression Systems and Metabolic Engineering for Taxane Precursor Synthesis

Given the challenges of obtaining sufficient taxanes from natural sources, significant efforts have been directed towards developing biotechnological approaches, including heterologous expression systems and metabolic engineering, for the production of taxanes and their precursors. nih.govd-nb.infomdpi.compnas.orgnih.gov

Heterologous expression involves introducing genes from the taxane biosynthetic pathway into amenable host organisms, such as Escherichia coli and Saccharomyces cerevisiae (yeast), or even other plants like Nicotiana benthamiana. nih.govbiorxiv.orgnih.govd-nb.infomdpi.compnas.orgnih.govajol.info These fast-growing microbial hosts offer advantages in terms of scalability, controlled fermentation conditions, and ease of genetic manipulation. d-nb.infomdpi.comnih.gov

Metabolic engineering strategies aim to optimize the production of target compounds in these hosts. This involves enhancing the supply of precursors, optimizing the expression of introduced pathway genes, balancing metabolic flux, and minimizing the production of byproducts. biorxiv.orgd-nb.infomdpi.compnas.orgnih.gov

Significant progress has been made in producing early pathway intermediates, such as taxadiene and oxygenated taxanes, in heterologous systems. For example, E. coli and yeast strains have been engineered to produce taxadiene by introducing genes for the mevalonate (B85504) (MVA) pathway (to increase IPP and DMAPP precursors) and taxadiene synthase. d-nb.infomdpi.comajol.info Further engineering has enabled the production of oxygenated taxanes, such as taxadien-5α-ol, by incorporating cytochrome P450 hydroxylases and their reductase partners. biorxiv.orgd-nb.infopnas.org Challenges remain in functionally expressing and coordinating the activity of the full suite of enzymes required for complete taxane biosynthesis in a single heterologous host, particularly the membrane-bound cytochrome P450s, which can exhibit poor solubility and require specific electron transfer partners. biorxiv.orgpnas.orgnih.gov However, ongoing research is addressing these issues through optimization of gene expression, protein engineering, and pathway design. biorxiv.orgpnas.orgnih.gov

While the production of complex taxanes like baccatin (B15129273) III and paclitaxel in heterologous microbial hosts remains a significant challenge, the successful reconstitution of early and intermediate pathway steps in these systems represents a crucial step towards a fully synthetic biological production platform. nih.govbiorxiv.orgnih.gov

Biotransformation and Biocatalysis in Taxane Modification

Biotransformation and biocatalysis utilize biological catalysts, such as enzymes or whole microorganisms, to modify existing taxane structures. researchgate.netnih.gov This approach offers a powerful tool for producing diverse taxane derivatives or converting readily available taxanes into more valuable ones. researchgate.netannualreviews.org

Microbial biotransformation has been explored to convert taxane precursors or intermediates into other taxanes. Various microorganisms, including fungi and bacteria, possess enzymes capable of catalyzing specific reactions like hydroxylation, acetylation, and deglycosylation of taxanes. researchgate.netscispace.com For instance, certain fungal strains have been shown to hydroxylate taxanes at positions that are difficult to modify using chemical methods. researchgate.net

Biocatalysis, often employing isolated enzymes, provides high regioselectivity and stereoselectivity under mild reaction conditions, which is advantageous for modifying complex molecules like taxanes. nih.govannualreviews.org Enzymes such as acyltransferases and hydrolases have been used in vitro to catalyze specific modifications. For example, biocatalytic approaches have been developed for the preparation of the C13 paclitaxel side chain synthon and for the conversion of various taxanes found in Taxus extracts into 10-deacetylbaccatin III, a key intermediate for semi-synthesis. annualreviews.org Enzymes like C-13 taxolase, C-10 deacetylase, and C-7 xylosidase have been identified and utilized for the selective cleavage of specific functional groups on taxanes. annualreviews.org

Biotransformation and biocatalysis complement total synthesis and metabolic engineering efforts by providing alternative or synergistic routes to access a wider range of taxane structures and improve the efficiency of production processes, particularly in the context of semi-synthesis where a natural precursor is modified enzymatically. researchgate.netannualreviews.orgacs.org

Chemical Synthesis and Semi Synthesis of Taxanes

Strategies for Total Chemical Synthesis of the Taxane (B156437) Core

The total chemical synthesis of the taxane core presents a formidable challenge in organic chemistry due to its intricate structure, multiple chiral centers, and the presence of a strained eight-membered ring. wikipedia.org Over the years, numerous research groups have pursued total synthesis, leading to the development of diverse strategies. By 1992, approximately 30 competing research groups were involved in the total synthesis of Taxol. nih.gov Currently, at least 11 total syntheses and three formal syntheses of Paclitaxel (B517696) have been completed by more than 60 research groups worldwide. wikipedia.org

Key strategies employed in total synthesis include both linear and convergent approaches. Linear syntheses build the taxane core ring by ring, while convergent strategies involve synthesizing key fragments separately and then coupling them. Early landmark total syntheses, such as those reported by Holton and Nicolaou in 1994, and Danishefsky in 1996, utilized different starting materials and synthetic logic to assemble the complex taxane skeleton. nih.gov

Constructing the central eight-membered (B) ring is often a critical and challenging step in taxane total synthesis. Various methodologies have been developed for this purpose, including coupling reactions, ring-closing metathesis, oxy-Cope rearrangement, Diels-Alder reactions, radical cyclization, and ring expansion. wikipedia.org For instance, some strategies involve closing the eight-membered ring by forming the C9–C10 bond or the C10–C11 bond. wikipedia.org More recent approaches have explored novel tactics, such as the Baran group's "two-phase approach" which combines ring-forming events (cyclase phase) with a controlled oxidation sequence (oxidase phase) to access taxane cores. wikidata.orgguidetopharmacology.org Another recent total synthesis by Li and Inoue utilized SmI2-pinacol coupling to form the eight-membered ring via the C1–C2 bond. wikipedia.org

Here is a summary of some notable total synthesis approaches:

Research GroupYearPrecursorStrategyKey Features
Holton1994PatchoulolLinear (AB then C then D)One of the first successful total syntheses. nih.gov
Nicolaou1994Mucic acidConvergent (A and C merge to ABC then D)Achieved a rapid total synthesis. nih.gov
Danishefsky1996Wieland-Miescher ketoneConvergent (C merges with D then with A merges to ABCD)Notable for its convergent strategy. nih.gov
Wender1997PineneLinear (AB then C then D)Explored alternative starting materials. nih.gov
Mukaiyama1998L-serineLinear (B, then C, then A then D)Based on intramolecular aldol (B89426) cyclization using SmI2 for the eight-membered ring. wikipedia.org
Baran2020-Two-phase divergent synthetic approachCombines cyclase and oxidase phases. nih.govwikidata.orgguidetopharmacology.org
Li2021-B ring closure by forming C1–C2 bondUtilized SmI2–pinacol coupling. nih.govwikipedia.org

Development of Semi-synthetic Routes from Natural Taxane Precursors (e.g., 10-Deacetylbaccatin III)

Given the challenges and limitations of total synthesis, semi-synthetic routes have become the primary method for the large-scale production of Paclitaxel. wikipedia.orgwmcloud.orgsigmaaldrich.com This approach leverages the relatively higher abundance of certain taxane precursors found in renewable parts of Taxus species, such as the needles and twigs, compared to the low concentration of Paclitaxel in the bark. nih.govwikipedia.org

A key precursor for the semi-synthesis of Paclitaxel is 10-deacetylbaccatin III (10-DAB). nih.govwikipedia.orgwmcloud.org This compound is a biosynthetic intermediate found in larger quantities in species like Taxus baccata (the European yew). nih.gov The semi-synthetic route from 10-DAB typically involves a series of chemical modifications to attach the characteristic side chain of Paclitaxel to the baccatin (B15129273) core.

One of the early and significant semi-synthetic routes from 10-DAB was developed by Jean-Noël Denis in 1988. nih.gov This process, along with a patented semi-synthesis from baccatin III by Holton and Potier, paved the way for the commercial production of Paclitaxel. wikipedia.org The semi-synthesis generally involves the extraction of 10-DAB from yew biomass, followed by chemical steps to convert it to Paclitaxel. These steps often include selective protection of hydroxyl groups, acetylation at the C10 position (to form baccatin III), and coupling with a derivative of the phenylisoserine (B1258129) side chain at the C13 position. nih.govfishersci.co.uk

Biocatalytic approaches have also been integrated into semi-synthetic strategies to improve efficiency and yield. Enzymes capable of converting various taxanes found in yew extracts into 10-deacetylbaccatin III have been discovered and utilized. fishersci.cawikipedia.org For example, enzymes like C-13 taxolase, C-10 deacetylase, and C-7 xylosidase can cleave specific functional groups from other taxanes to yield 10-DAB. fishersci.cawikipedia.org Enzymatic acetylation of 10-DAB to baccatin III has also been explored. wikipedia.org

The semi-synthetic approach from 10-deacetylbaccatin III has proven to be more economically and ecologically sustainable than relying solely on extraction from yew bark, addressing concerns about the scarcity of the natural resource. nih.govfishersci.co.ukwikipedia.org

Methodological Advancements in Complex Taxane Chemical Synthesis

Ongoing research continues to push the boundaries of taxane chemical synthesis, leading to significant methodological advancements. These advancements aim to improve efficiency, stereocontrol, and access to a wider range of taxane structures.

One area of progress involves the development of new strategies for assembling the complex taxane core with improved efficiency and control over stereochemistry. This includes novel cascade reactions, photochemistry, and the use of tailored catalysts. wikidata.orgcenmed.comwikipedia.orgscilit.com For instance, strategies involving skeletal remodeling and fragment coupling have been developed to access diverse taxane cores from simpler starting materials. wikidata.orgscilit.com

Biomimetic synthesis, which emulates natural biosynthetic pathways, is another area contributing to methodological advancements. By understanding and mimicking enzyme-catalyzed reactions, chemists can develop more efficient and selective synthetic routes. thegoodscentscompany.com The oxidation phase of taxane synthesis, which involves introducing oxygen functional groups at specific positions on the taxane core, is particularly challenging and an area where biomimetic approaches and the development of chemoselective oxidation reactions are crucial. guidetopharmacology.orgmims.comnih.gov

Furthermore, advancements in biotechnology, including metabolic engineering and synthetic biology, are complementing chemical synthesis efforts. wikidata.orgresearchgate.netwikipedia.org While the complete biosynthesis of complex taxanes like Paclitaxel in heterologous hosts remains a challenge, significant progress has been made in engineering microorganisms like E. coli and yeast to produce taxane intermediates such as taxadiene and taxadien-5α-ol. wikidata.orgresearchgate.netwikipedia.org These biotechnological approaches can potentially provide alternative sources for key precursors, which can then be converted to desired taxanes through chemical or semi-synthetic methods.

The development of unified and enantiospecific approaches to diverse taxane cores from readily available feedstocks, such as monoterpenoids, represents a significant advancement in accessing the structural diversity within the taxane family. wikidata.orgscilit.com These new methodologies provide platforms for exploring the structure-activity relationships of taxanes and discovering novel therapeutic agents.

Molecular and Cellular Mechanisms of Action of Taxanes

Interaction with Tubulin and Modulation of Microtubule Dynamics

Paclitaxel's core mechanism involves binding to the beta-tubulin subunit, a key component of microtubules nih.govpatsnap.com. This binding event promotes the assembly of tubulin into microtubules while simultaneously inhibiting their depolymerization patsnap.com. The consequence is an abnormal stabilization of the microtubule structure, leading to a significant suppression of microtubule dynamic instability, a process crucial for various cellular functions, including mitosis nih.govpatsnap.commolbiolcell.orgmdpi.com. Microtubules stabilized by paclitaxel (B517696) exhibit resistance to conditions that would normally induce disassembly, such as cold or calcium treatment molbiolcell.org. The specific impact on microtubule dynamics can be influenced by the presence of different beta-tubulin isotypes mdpi.comcam.ac.uk. Paclitaxel has also been shown to bind to unassembled tubulin dimers and actively promote their assembly into microtubules elifesciences.orgnih.gov. Mechanistically, paclitaxel is considered a "pseudo" kinetic stabilizer; it primarily functions by reducing the energy difference between the GTP- and GDP-bound states of tubulin, thereby stabilizing the microtubule against disassembly even in the absence of a robust GTP cap molbiolcell.org.

Cell Cycle Perturbation and Mitotic Arrest Induction

The disruption of microtubule dynamics by paclitaxel leads to critical defects in mitotic spindle assembly and chromosome segregation wikipedia.org. This interference ultimately results in cell cycle arrest, predominantly at the G2/M phase patsnap.comaacrjournals.orgnih.govfrontiersin.org. The mechanism behind this arrest involves the presence of unattached kinetochores, which are sensed by the spindle assembly checkpoint (SAC), also known as the mitotic checkpoint molbiolcell.orgnih.govnih.govresearchgate.net. Activation of the SAC subsequently inhibits the anaphase-promoting complex/cyclosome (APC/C), a crucial complex responsible for the degradation of proteins that regulate the metaphase-anaphase transition molbiolcell.orgresearchgate.net. By inhibiting APC/C, paclitaxel prevents the separation of sister chromatids, effectively arresting the cell in mitosis researchgate.net. While mitotic arrest has historically been considered the primary mechanism for paclitaxel's anti-tumor effects, there is also evidence suggesting significant effects on interphase cells that contribute to its efficacy molbiolcell.org.

Induction of Programmed Cell Death Pathways (Apoptosis)

Compelling evidence indicates that paclitaxel effectively kills cancer cells through the induction of apoptosis, a form of programmed cell death nih.govpatsnap.comnih.govnih.govnih.govresearchgate.nettandfonline.comspandidos-publications.com. Prolonged arrest in the G2/M phase following paclitaxel treatment activates cellular signaling pathways that trigger the apoptotic cascade nih.gov. Apoptosis is widely regarded as a major mechanism contributing to paclitaxel's anti-tumor activity tandfonline.com. Paclitaxel can initiate apoptosis through multiple pathways, including the activation of specific signaling molecules and the transcriptional regulation of various genes nih.gov. It is known to activate pro-apoptotic pathways, such as those involving the Bcl-2 family proteins, while also modulating the activity of anti-apoptotic mediators patsnap.comresearchgate.netspandidos-publications.com. The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway has been implicated in paclitaxel-induced apoptosis frontiersin.orgnih.gov. Additionally, the PI3K/AKT and MAPK pathways are involved, although their activation can sometimes contribute to drug resistance nih.govspandidos-publications.comdovepress.com. Research has shown that paclitaxel-induced apoptosis can be mediated by the downregulation of anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic protein Bax, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent cleavage of caspase-3 spandidos-publications.com. Some studies suggest a mitochondria-dependent apoptotic pathway involving cytochrome C, caspase-9, and caspase-3 activation tandfonline.com. Beyond classical apoptosis, there are suggestions that paclitaxel can induce cell death through alternative mechanisms, such as micronucleation and the irreversible rupture of the nuclear membrane frontiersin.org.

Structural Basis of Tubulin Binding and Conformational Changes

The interaction between paclitaxel and tubulin occurs at a specific binding site located on the beta-tubulin subunit nih.govcam.ac.ukcsic.es. This binding site resides on the inner surface of the microtubule wall, within a pocket in the second globular domain of beta-tubulin cam.ac.ukresearchgate.net. The binding involves specific interactions with various residues within beta-tubulin cam.ac.uknih.govnih.gov. Structural studies utilizing techniques such as electron microscopy and X-ray crystallography have provided valuable insights into the precise location of the binding site and the nature of the interaction between paclitaxel and tubulin cam.ac.ukelifesciences.orgnih.govcsic.esnih.gov. Paclitaxel binding not only promotes tubulin assembly but also stabilizes the resulting polymer patsnap.commolbiolcell.orgelifesciences.org. It is believed to enhance the lateral contacts between adjacent tubulin dimers within the microtubule lattice elifesciences.orgresearchgate.net. The binding of paclitaxel can induce conformational changes in tubulin, notably affecting the M-loop of the beta-tubulin subunit, which is critical for establishing lateral interactions between protofilaments elifesciences.orgnih.govnih.gov. The taxane (B156437) binding site appears to be more accessible or exhibit higher affinity when tubulin is in the assembled (straight) conformation characteristic of microtubules compared to the curved conformation of free tubulin dimers elifesciences.orgnih.gov. The accommodation of the taxane core within its binding site contributes to a longitudinal expansion of the microtubule lattice elifesciences.orgnih.gov.

Mechanisms of Cellular Resistance to Taxanes

Role of ATP-Binding Cassette (ABC) Transporters in Drug Efflux

One of the most well-characterized mechanisms of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters. nih.goviiarjournals.orgmdpi.com These transmembrane proteins act as energy-dependent efflux pumps, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of the cell. nih.goviiarjournals.orgmdpi.com This reduced intracellular drug accumulation leads to suboptimal drug concentrations at the target site, thereby diminishing their cytotoxic effects. nih.gov

Several ABC transporters have been implicated in taxane (B156437) resistance, with P-glycoprotein (P-gp), also known as ABCB1 or MDR1, being the most prominent. nih.goviiarjournals.orgmdpi.comnih.gov Both paclitaxel (B517696) and docetaxel (B913) are known substrates for P-gp-mediated efflux. nih.goviiarjournals.org Overexpression of P-gp has been extensively linked to taxane resistance in various cancer types, both in vitro and in vivo. nih.goviiarjournals.orgmdpi.com Studies have shown that cells overexpressing P-gp exhibit significantly decreased intracellular accumulation of taxanes and increased resistance to their cytotoxic effects. iiarjournals.orgmdpi.com

Other ABC transporters, such as Multidrug Resistance Protein 1 (MRP1 or ABCC1) and Breast Cancer Resistance Protein (BCRP or ABCG2), have also been associated with taxane resistance, although their contribution may vary depending on the cancer type and specific taxane. MRP1 can efflux taxanes, but to a lesser extent than P-gp. iiarjournals.orgnih.gov BCRP, in its wild-type and mutant forms, does not appear to efflux taxanes. iiarjournals.org However, identification of inhibitors against ABC transporters like P-gp, MRP1, and BCRP has emerged as a critical goal because their inhibition may improve chemotherapeutic response and patient outcomes. nih.gov

Studies using cell lines with inactivated Mdr1a and Mdr1b genes (encoding P-gp) and lines with inactivated Mrp1 gene in addition to Mdr1a and Mdr1b have demonstrated that even relatively low levels of P-gp and Mrp1 expression can significantly affect the innate sensitivity of cells to substrate drugs like taxanes. aacrjournals.org

Alterations and Mutations in Tubulin Isotypes

Taxanes primarily target the -subunit of the tubulin heterodimer, promoting the assembly and stabilization of microtubules. nih.gov Alterations in the structure or expression levels of tubulin, the molecular target of taxanes, can significantly impact drug binding and microtubule dynamics, leading to resistance. mdpi.commdpi.comtandfonline.comspandidos-publications.com

Tubulin exists in various isotypes, with at least eight isotypes each for - and -tubulin in humans. mdpi.com Different -tubulin isotypes exhibit distinct assembly dynamics and biochemical properties, which can influence their interaction with taxanes. uhod.orgnih.gov Altered expression profiles of -tubulin isotypes have been frequently observed in taxane-resistant cancer cells and tumors. mdpi.commdpi.comtandfonline.com

Specifically, overexpression of III-tubulin (TUBB3) has been strongly associated with resistance to paclitaxel and docetaxel in various cancer types, including breast and ovarian cancer. mdpi.commdpi.comuhod.org III-tubulin binds significantly less to taxanes than other tubulin forms due to a single amino acid difference, and its upregulation may disrupt microtubule dynamics, contributing to resistance. nih.gov Studies have shown that higher levels of III-tubulin expression are significantly correlated with taxane resistance in breast cancer, and reducing its expression can increase paclitaxel efficacy. mdpi.com While some studies support the link between III-tubulin overexpression and taxane resistance, others present conflicting results, suggesting the relationship may be controversial or context-dependent. mdpi.commdpi.com

Other -tubulin isotypes, such as I-tubulin, II-tubulin, IVB-tubulin, and V-tubulin, have also been implicated in taxane resistance, with studies reporting associations between their expression levels and sensitivity to paclitaxel and docetaxel. mdpi.commdpi.comuhod.org For instance, upregulation of II-, III-, and V-tubulin isotypes has been observed in paclitaxel and docetaxel-resistant breast cancer cells. uhod.org

In addition to altered isotype expression, mutations in tubulin genes, particularly in -tubulin, can directly affect taxane binding and microtubule dynamics, leading to resistance. mdpi.commdpi.comspandidos-publications.complos.orgnih.govaacrjournals.org Mutations in -tubulin have been identified in taxane-resistant cell lines and have been shown to affect paclitaxel binding and disrupt microtubule assembly. mdpi.complos.orgnih.gov These mutations can alter microtubule stability in a way that counteracts the stabilizing action of taxanes. nih.govaacrjournals.org While mutations in I-tubulin have been suggested as a mechanism of acquired resistance, their role in inherent resistance is less clear. mdpi.comnih.gov Studies have identified specific mutations in I-tubulin associated with resistance to microtubule-destabilizing drugs and hypersensitivity to paclitaxel, suggesting complex effects on microtubule dynamics. plos.org

Post-translational modifications of tubulin can also contribute to taxane resistance. Higher levels of polyglutamylated and acetylated tubulin have been observed in paclitaxel-resistant breast cancer cells compared to sensitive cells. mdpi.com

Table 1 summarizes some reported associations between -tubulin isotypes/mutations and taxane resistance:

-Tubulin Isotype/MutationAssociation with Taxane Resistance (Paclitaxel/Docetaxel)Reference(s)
III-tubulin (TUBB3)Upregulation associated with resistance mdpi.commdpi.comuhod.org
II-tubulinUpregulation associated with resistance mdpi.comuhod.org
IVB-tubulinUpregulation associated with resistance mdpi.com
V-tubulinUpregulation associated with resistance uhod.org
I-tubulin mutationsImplicated in acquired resistance, can disrupt assembly mdpi.complos.orgnih.gov
-tubulin mutations (general)Can affect drug binding and microtubule dynamics mdpi.commdpi.complos.orgnih.govaacrjournals.org
Polyglutamylated tubulinHigher levels in resistant cells mdpi.com
Acetylated tubulinHigher levels in resistant cells mdpi.com

Dysregulation of Apoptosis Signaling Pathways

Taxanes induce cell death primarily through the induction of apoptosis following prolonged mitotic arrest. mdpi.comresearchgate.net Therefore, alterations in the intricate network of apoptosis signaling pathways can confer resistance to taxane-induced cell death. mdpi.comresearchgate.netexonpublications.comoaepublish.com Dysregulation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways has been identified as a key factor in the development of multidrug resistance, including resistance to taxanes. mdpi.comresearchgate.netexonpublications.comoaepublish.com

A common mechanism of resistance involves the imbalance between pro-apoptotic and anti-apoptotic proteins, particularly within the Bcl-2 family. nih.govexonpublications.comoaepublish.comnih.gov Overexpression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, or downregulation of pro-apoptotic proteins like Bax and Bak, can inhibit the mitochondrial apoptotic pathway, preventing the release of cytochrome c and the activation of caspases. exonpublications.comoaepublish.com This effectively blocks the execution phase of apoptosis, allowing cancer cells to survive despite taxane treatment. exonpublications.comoaepublish.com

Alterations in caspase activity also contribute to taxane resistance. Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. exonpublications.comnih.gov Resistance can arise from reduced expression or activity of initiator caspases (e.g., caspase-8, caspase-9) or effector caspases (e.g., caspase-3, caspase-7). exonpublications.com Furthermore, the upregulation of endogenous caspase inhibitors, such as Inhibitors of Apoptosis Proteins (IAPs), can directly block caspase activity and prevent cell death. oaepublish.com

Dysregulation of death receptor signaling, which initiates the extrinsic apoptotic pathway, can also play a role. Alterations in the expression of death receptors (e.g., Fas, TRAIL receptors) or their ligands, or defects in the downstream signaling components like FADD and DISC, can impair the cell's ability to undergo apoptosis in response to external death signals that might be triggered by taxane-induced stress. exonpublications.comnih.gov

Hypoxia, a common feature of the tumor microenvironment, can also contribute to reduced apoptosis following taxane treatment. nih.govmdpi.com Hypoxia-induced factor 1- (HIF1-) can interact with members of the Bcl-2 family, further inhibiting pro-apoptotic mechanisms. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Taxane Analogs

Identification of Pharmacophoric Elements Critical for Taxane (B156437) Activity

The biological activity of taxanes is dictated by a specific three-dimensional arrangement of functional groups, collectively known as the pharmacophore, which interacts with the β-tubulin subunit of microtubules. The core pharmacophoric elements are located in three main regions of the molecule: the C-13 side chain, the C-2 benzoyl group, and the oxetane (B1205548) ring.

The C-13 side chain is arguably the most critical component for taxane activity. The (2’R, 3’S) stereochemistry of the N-benzoyl-β-phenylisoserine side chain is essential for potent tubulin binding and cytotoxicity. The 2'-hydroxyl group and the 3'-N-benzoyl group are key interaction points with the tubulin pocket. The 3'-phenyl group also contributes significantly to the binding affinity.

The C-2 benzoyl group is another vital element of the pharmacophore. Its aromatic ring and carbonyl group are involved in crucial interactions within the binding site. The relative orientation of the C-2 benzoyl group with respect to the rest of the molecule is important for maintaining the bioactive conformation.

The oxetane ring (D-ring) at C-4 and C-5 is a unique structural feature of paclitaxel (B517696) and is also considered a key pharmacophoric element. This strained four-membered ring helps to lock the taxane core into a specific conformation that is favorable for binding to tubulin.

Systematic Chemical Modifications and Their Impact on Biological Activity

Systematic chemical modifications at various positions of the taxane ring system and the C-13 side chain have provided a wealth of information regarding the SAR of this class of compounds. These studies have revealed which positions are amenable to modification and which are intolerant to change.

Modifications of the Taxane Core:

C-2 Position: Modifications of the C-2 benzoyl group have shown that while the benzoyl moiety is important, certain substitutions on the aromatic ring can be tolerated or even enhance activity. For instance, meta-substituted analogs have been found to be more potent than paclitaxel, whereas ortho- and para-substituted analogs are generally less active.

C-4 Position: The acetyl group at C-4 is important for activity. Its removal or replacement with larger groups generally leads to a significant decrease in cytotoxicity.

C-7 Position: The hydroxyl group at C-7 is not essential for activity. Deoxygenation at this position results in analogs with comparable or even slightly enhanced activity. This position has been a key site for the attachment of various side chains to improve properties such as water solubility.

C-10 Position: The acetyl group at C-10 is also not critical for activity. Docetaxel (B913), for example, has a hydroxyl group at this position and exhibits greater potency than paclitaxel in certain contexts. This position can be modified to attach other functional groups.

Modifications of the C-13 Side Chain:

2'-Position: The 2'-hydroxyl group is crucial for activity. Its removal or modification to an ester or ether generally results in a significant loss of potency.

3'-Position: The 3'-N-benzoyl group can be replaced with other acyl groups. For instance, the tert-butoxycarbonyl group in docetaxel is well-tolerated and contributes to its unique activity profile. Modifications at the 3'-phenyl group can also influence activity.

The following table summarizes the cytotoxicity of selected paclitaxel analogs with modifications at the N-acyl position against various colon cancer cell lines.

CompoundN-Acyl SubstituentCell LineIC50 (μM)
PaclitaxelBenzoylCCD841 CoN314
LS1801.12
SW6201.02
HCT1168.14
LoVo1.02
Analog 1aFerrocenoylCCD841 CoN235
LS1804.58
SW6201.82
HCT1162.95
LoVo1.72
Analog 1bRuthenocenoylCCD841 CoN53.1
LS1800.279
SW6200.102
HCT1160.132
LoVo0.045
Analog 1c1-AdamantanoylCCD841 CoN25.9
LS1800.074
SW6200.075
HCT1160.085
LoVo0.086

Design Principles for Overcoming Intrinsic and Acquired Resistance to Taxanes

A significant challenge in taxane-based chemotherapy is the development of drug resistance. The primary mechanism of acquired resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports taxanes out of the cancer cell. Another important mechanism involves mutations in the tubulin protein itself or alterations in the expression of different tubulin isotypes, particularly the overexpression of βIII-tubulin, which can reduce the binding affinity of taxanes.

Rational drug design has been employed to develop new taxane analogs that can overcome these resistance mechanisms. The key design principles include:

Reducing Affinity for P-glycoprotein: One successful strategy has been to design taxanes that are poor substrates for P-gp. Cabazitaxel is a prime example of this approach. It was designed to have a lower affinity for P-gp compared to paclitaxel and docetaxel, allowing it to maintain its activity in drug-resistant tumors. nih.gov This is often achieved by introducing modifications that alter the molecule's interaction with the drug-binding pocket of P-gp.

Increasing Potency: Developing "second-generation" taxanes with significantly higher intrinsic potency can help to overcome resistance. acs.org By being active at much lower intracellular concentrations, these analogs can still exert a cytotoxic effect even if a portion of the drug is effluxed by P-gp. Modifications at the C-10 and C-3' positions have been shown to be critical for developing highly potent analogs active against P-gp-expressing cells. acs.org

Altering Tubulin Isotype Selectivity: Research is ongoing to design taxanes that can effectively bind to and stabilize microtubules containing altered tubulin isotypes, such as βIII-tubulin. This involves understanding the subtle structural differences in the taxane-binding site across different tubulin isotypes and designing analogs that can accommodate these changes.

The following table presents the IC50 values for paclitaxel and docetaxel in isogenic sensitive and taxane-resistant breast cancer cell lines, illustrating the challenge of acquired resistance.

Cell LineDrugIC50 (nM)
MDA-MB-231 (Sensitive)Paclitaxel5.3
Docetaxel4.8
MDA-MB-231-PACR10 (Resistant)Paclitaxel900
Docetaxel200
ZR75-1 (Sensitive)Paclitaxel2.5
Docetaxel1.8
ZR75-1-PACR5 (Resistant)Paclitaxel450
Docetaxel100

Application of Computational Chemistry and Molecular Modeling in Taxane SAR

Computational chemistry and molecular modeling have become indispensable tools in the study of taxane SAR and the design of new analogs. These methods provide insights into the three-dimensional interactions between taxanes and their biological targets, which are often difficult to obtain through experimental methods alone.

Molecular Docking: Docking simulations are used to predict the preferred binding orientation of taxane analogs within the paclitaxel-binding site on β-tubulin. figshare.com This allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Docking studies can help to rationalize the observed SAR of existing analogs and to predict the activity of novel, untested compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of taxane analogs and their biological activity. researchgate.net By analyzing a series of compounds with known activities, QSAR models can identify the physicochemical properties (e.g., hydrophobicity, steric parameters, electronic properties) that are most important for potency. These models can then be used to predict the activity of new analogs and to prioritize synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the taxane-tubulin complex, allowing researchers to study the conformational changes that occur upon binding and to assess the stability of the complex over time. nih.gov This can help to understand how different modifications affect the flexibility of the taxane molecule and its interaction with the binding pocket.

Pharmacophore Modeling: Based on the structures of known active taxanes, computational methods can be used to generate a three-dimensional pharmacophore model. This model represents the essential spatial arrangement of functional groups required for biological activity. Pharmacophore models can be used to screen virtual libraries of compounds to identify new potential taxane-like molecules.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of new taxane analogs with improved efficacy and the ability to overcome drug resistance.

Novel Taxane Derivatives and Bioconjugation Strategies in Research

Synthesis of Second and Third Generation Taxanes

The synthesis of second and third-generation taxanes aims to improve upon the properties of naturally derived paclitaxel (B517696) and docetaxel (B913). This includes efforts to enhance water solubility, increase potency against resistant cancer cells, and modify pharmacokinetic profiles. Semi-synthetic routes starting from precursors like 10-deacetylbaccatin III, which is more readily available from yew species, have been crucial in the production of paclitaxel and its analogs. ijaresm.comwikipedia.org

Cabazitaxel is an example of a semi-synthetic taxane (B156437) derivative that has advanced to clinical use. wikipedia.orgnih.gov It is synthesized from 10-deacetylbaccatin III and features modifications that contribute to its activity, particularly in contexts of multidrug resistance. wikipedia.orgnih.gov Research continues to explore structural modifications of the taxane core and side chains to generate novel compounds with improved therapeutic indices. google.comresearchgate.net

Polymer-Drug Conjugates of Taxanes

Polymer-drug conjugates (PDCs) involve covalently linking taxanes to polymeric carriers. This strategy offers several advantages, including improved water solubility, extended circulation half-life, and passive tumor targeting through the enhanced permeability and retention (EPR) effect. nih.govdovepress.com The molecular weight of the polymer influences the conjugate's circulation time and tumor accumulation. mdpi.com

Poly(L-glutamic acid) (PG)-paclitaxel (PG-TXL), also known as CT-2103 or Xyotax®, is a notable example of a taxane PDC that has reached Phase III clinical trials. nih.govnih.gov In this conjugate, paclitaxel is linked to a poly(L-glutamic acid) backbone. Preclinical studies demonstrated its therapeutic activity against a range of solid tumors, including paclitaxel-resistant ovarian tumors. nih.gov Other polymeric systems, such as those based on polyethylene (B3416737) glycol (PEG) and dextran, have also been explored for conjugating paclitaxel, showing improved water solubility and controlled drug release. mdpi.comacs.org

Table 1: Examples of Taxane Polymer-Drug Conjugates in Research

Conjugate TypePolymer BackboneTaxane DrugKey Research FindingSource
Polymer-Drug Conjugate (PDC)Poly(L-glutamic acid)PaclitaxelAdvanced to Phase III clinical trials, showed activity against resistant tumors. nih.govnih.gov
Reduction-Sensitive PDCDextranPaclitaxelSelf-assembled into nanoparticles, exhibited reduction-responsive drug release. acs.org
Multifunctional Biodegradable BPDCTernary copolymer of lactidesPaclitaxel, GemcitabineCo-delivery of hydrophobic and hydrophilic drugs, tumor imaging capability. buffalo.edu
PEG ConjugatesPolyethylene glycolPaclitaxelIncreased water solubility of paclitaxel. mdpi.com

Peptide/Protein/Antibody-Drug Conjugates of Taxanes

Bioconjugation strategies involving peptides, proteins, and antibodies offer targeted delivery of taxanes to cancer cells, aiming to increase efficacy and reduce systemic toxicity. mdpi.comresearchgate.netmdpi.com

Antibody-drug conjugates (ADCs) link highly potent cytotoxic drugs, such as taxane derivatives, to monoclonal antibodies that specifically target antigens overexpressed on cancer cells. researchgate.netnih.gov Early research explored conjugating taxoid derivatives to antibodies targeting receptors like EGFR, showing tumor-specific toxicity and inhibition of tumor growth in preclinical models. nih.govmdpi.com While the initial ADCs with paclitaxel as a payload showed limited in vivo activity, the development of second-generation taxanes as warheads has led to more potent and selective ADCs. nih.gov The combination of taxanes with ADCs is also being explored to overcome resistance mechanisms and enhance treatment efficacy. nih.gov

Peptide-drug conjugates (PDCs) utilize peptides as targeting moieties. Compared to ADCs, PDCs offer advantages such as smaller size, lower immunogenicity, and improved tissue penetration. mdpi.commdpi.com Taxane-based PDCs have advanced to clinical trials. For instance, ANG-1005, a conjugate linking three paclitaxel molecules to Angiopep-2, was designed to cross the blood-brain barrier and target tumors. nih.govmedchemexpress.com Another example is TH1902, a docetaxel conjugate targeting the sortilin receptor, currently under Phase I evaluation. nih.gov Research highlights the potential of peptide aptamer-paclitaxel conjugates to improve solubility and targeted delivery. mdpi.com

Protein-bound paclitaxel, such as Abraxane® (nab-paclitaxel), is a clinically approved formulation where paclitaxel is bound to albumin nanoparticles. nih.govmdpi.com This formulation improves solubility and has shown better outcomes compared to conventional paclitaxel formulations in certain cancers. mdpi.com

Nanoparticle-Based Delivery Systems for Taxanes

Nanoparticle-based delivery systems have emerged as a promising approach to improve the delivery of hydrophobic taxanes. nih.govmdpi.com These systems can encapsulate taxanes, enhance their solubility, prolong circulation time, and facilitate targeted delivery to tumors through the EPR effect or by incorporating targeting ligands on the nanoparticle surface. nih.govmdpi.comresearchgate.net

Various types of nanoparticles have been investigated for taxane delivery, including polymeric nanoparticles, liposomes, micelles, and lipid-based nanoparticles. nih.govmdpi.comtandfonline.com Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely used due to their biodegradability. nih.govmdpi.com Surface modification of nanoparticles with materials like PEG or targeting ligands such as antibodies or peptides can further improve their pharmacokinetic properties and tumor-targeting efficiency. nih.govmdpi.comresearchgate.net For example, PLGA nanoparticles modified with hyaluronic acid have shown increased cellular uptake in breast cancer cells. mdpi.com Lipid-PLGA hybrid nanoparticles have also been explored, affecting the drug release profile and prolonging circulation time. mdpi.com Clinically approved examples include albumin-bound paclitaxel (Abraxane®). nih.govmdpi.com

Table 2: Examples of Nanoparticle-Based Delivery Systems for Taxanes

Nanoparticle TypeEncapsulated TaxaneKey Research FindingSource
Albumin-bound nanoparticlesPaclitaxelClinically approved (Abraxane®), improved solubility and outcomes. nih.govmdpi.com
Polymeric nanoparticles (e.g., PLGA)Paclitaxel, DocetaxelImproved antitumor properties, surface modification enhances targeting/circulation. mdpi.comnih.gov nih.govmdpi.commdpi.comnih.gov
LiposomesTaxanesExplored to eliminate toxic vehicles and improve efficacy. researchgate.net
MicellesPaclitaxel, DocetaxelPolymeric micelle formulations like Genexol-PM have been clinically investigated. researchgate.netnih.gov
Lipid-PLGA hybrid nanoparticlesPaclitaxelAffected release profile, prolonged circulation time. mdpi.com

Prodrug Strategies for Enhanced Taxane Activation and Delivery

Prodrug strategies involve chemically modifying taxanes into inactive or less active forms that are converted into the active drug within the body, ideally at the tumor site. This approach can improve water solubility, enhance targeting, and reduce systemic toxicity. researchgate.netmedchemexpress.comdiva-portal.orgru.nl

Various types of prodrugs have been developed for taxanes. Polymeric prodrugs, where the taxane is conjugated to a polymer, can release the drug in response to specific stimuli in the tumor microenvironment, such as lower pH or enzymatic activity. mdpi.com For example, a reduction-sensitive dextran-paclitaxel conjugate was designed to release paclitaxel in the presence of reducing agents mimicking intracellular conditions. acs.org

Peptide-taxane conjugates can also function as prodrugs, utilizing peptides for targeting and potentially for cleavable linkers that release the active taxane within cancer cells. nih.govmedchemexpress.comresearchgate.net Oligopeptides have been used to develop taxane-based prodrugs to increase aqueous solubility and facilitate tumor targeting. nih.gov

Research also explores incorporating taxanes into multifunctional delivery systems, such as biodegradable brush polymer-drug conjugates, which can act as prodrugs and enable co-delivery of multiple therapeutic agents and imaging capabilities. buffalo.edu These strategies aim to achieve enhanced drug activation and more effective delivery to the target site.

Advanced Analytical Techniques for Taxane Characterization and Quantification in Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Taxane (B156437) Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the profiling, separation, and quantification of taxanes in research. These techniques leverage differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. HPLC methods have been developed and validated for the quantitative determination of Paclitaxel (B517696) in various matrices, including human plasma, plant extracts, cells, and delivery systems. nih.govunesp.brresearchgate.net For instance, an isocratic HPLC method utilizing UV detection at 227 nm has been reported for the analysis of Paclitaxel in human plasma, achieving a validated quantitation range of 10-1000 ng/ml. researchgate.net This method involved extraction and concentration steps and demonstrated chromatographic separation of Paclitaxel from epitaxol and baccatin (B15129273) III. researchgate.net

UPLC, an evolution of HPLC, employs smaller particle sizes in the stationary phase, enabling faster separations, higher resolution, and increased sensitivity. UPLC methods have also been developed and validated for the determination of Paclitaxel, offering advantages such as reduced run time and increased sensitivity. conicet.gov.arwho.int A highly sensitive HPLC-UV method for Paclitaxel analysis in pharmaceutical dosage forms and biological samples has been developed, showing increased sensitivity up to 20 times compared to previously reported methods and good accuracy. conicet.gov.ar This method used a C18 column with an acetonitrile:water mobile phase and UV detection at 227 nm, demonstrating linearity in the range of 0.005 – 50.0 µg/mL. conicet.gov.ar

These chromatographic techniques are fundamental for profiling the taxane content in complex samples, such as plant extracts, allowing for the identification and quantification of various taxanes present. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are powerful techniques for the structural elucidation and quantification of taxanes, often coupled with chromatographic separation methods. MS provides information about the molecular weight of the analyte, while MS/MS (also known as MS^2) involves the fragmentation of selected ions to provide structural details. lcms.cz

LC-MS and LC-MS/MS strategies have been widely used for profiling and elucidating the degradation products of Paclitaxel. nih.govcapes.gov.br This involves integrating HPLC separation with UV detection, full-scan electrospray MS, and MS/MS to rapidly and accurately determine the structures of impurities and degradants. nih.govcapes.gov.br For example, studies profiling Paclitaxel degradants induced by various stress conditions (acid, base, peroxide, light) have utilized LC-MS and LC-MS/MS methodologies to build a database of degradant information, including molecular structures, chromatographic behavior, molecular mass, and MS/MS substructural data. nih.govcapes.gov.br

MS/MS is particularly valuable for structural confirmation by comparing the fragmentation patterns of unknown taxanes to known standards or established fragmentation "templates" for the taxane scaffold. nih.govresearchgate.net This approach aids in the rapid identification of taxanes in mixtures and samples of limited quantity. nih.gov

For quantification, MS and MS/MS offer high sensitivity and selectivity, particularly in complex biological matrices. UPLC-MS/MS methods have been developed for the quantitative determination of Paclitaxel in plasma, demonstrating high sensitivity and a wide linearity range suitable for pharmacokinetic studies. researchgate.net These methods often employ multiple reaction monitoring (MRM) for increased sensitivity and selectivity. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the detailed structural confirmation of taxanes. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides rich information about the connectivity, functional groups, and stereochemistry of a molecule. nih.gov

Both 1D and 2D NMR techniques, such as 1H NMR, 13C NMR, NOESY, and ROESY, have been extensively used in structural studies of Paclitaxel and its analogues. nih.govcolab.wsmdpi.com These studies are crucial for confirming the elucidated structures of isolated or synthesized taxanes and for investigating their conformations in solution. nih.govcolab.ws For instance, NMR spectroscopy has been employed to study the conformation of Taxotere (Docetaxel), a close structural analogue of Paclitaxel, and its analogues, providing insights into the structural features related to their biological activity. colab.ws

NMR analysis has been used to confirm the chemical structure of Paclitaxel isolated from natural sources, with resolved signals in 1H NMR and 13C NMR spectra matching those of authentic standards. mdpi.com Characteristic proton signals for methyl, acetate, acetylene, and aromatic groups are observed in the 1H NMR spectra of taxanes. mdpi.com

Spectroscopic Methods for Taxane Characterization

In addition to NMR, other spectroscopic methods contribute to the characterization of taxanes, providing complementary information about their properties and functional groups. These include Ultraviolet-Visible (UV-Vis), Infrared (IR), and Circular Dichroism (CD) spectroscopy.

UV-Vis spectroscopy is commonly used for the detection and quantification of taxanes, particularly when coupled with HPLC. researchgate.netconicet.gov.arnih.gov Taxanes containing chromophores, such as aromatic rings, absorb UV light at specific wavelengths, allowing for their detection and concentration determination based on the Beer-Lambert Law. solubilityofthings.com UV detection at 227 nm is frequently used for Paclitaxel analysis. researchgate.netconicet.gov.ar

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation due to molecular vibrations. solubilityofthings.com FTIR analysis has been used to confirm the chemical structure of Paclitaxel, with characteristic peaks corresponding to hydroxyl, amide, carbonyl (ester and keto), and aromatic stretching vibrations. mdpi.com

Circular Dichroism (CD) spectroscopy can be used to study the chiral properties and conformation of taxanes, particularly in solution. While not as commonly applied as NMR or MS for routine structural confirmation, CD can provide insights into the three-dimensional arrangement of the molecule and its interactions. nih.govescholarship.org

Chromatographic-Mass Spectrometric Coupling Techniques for Complex Mixture Analysis

The analysis of taxanes in complex mixtures, such as biological fluids or plant extracts, often necessitates the coupling of chromatographic separation techniques with mass spectrometry. These hyphenated techniques provide enhanced separation power and selective detection, enabling the identification and quantification of taxanes within intricate matrices. nih.gov

LC-MS and LC-MS/MS are widely used hyphenated techniques for the analysis of taxanes in complex samples. nih.govnih.govcapes.gov.brresearchgate.net LC separates the mixture into individual components, which are then introduced into the MS for detection and structural analysis. This combination is particularly useful for analyzing non-volatile or thermally labile taxanes. LC-MS/MS methods have been developed for the trace analysis of Paclitaxel and other taxoids in various Taxus species. researchgate.net

UPLC-MS/MS offers even greater speed and sensitivity for complex mixture analysis compared to traditional LC-MS. researchgate.netmdpi.com This technique has been successfully applied for the pharmacokinetic profiling of Paclitaxel in rat plasma, allowing for rapid and sensitive quantification in a complex biological matrix. researchgate.net

While GC-MS is a powerful hyphenated technique for volatile and semi-volatile compounds, it is less commonly applied for the analysis of intact taxanes due to their relatively high molecular weight and low volatility, although it can be used for the analysis of more volatile taxane precursors or degradation products after appropriate derivatization. amazonaws.comthermofisher.comresearchgate.net

Future Research Perspectives and Challenges in Taxol C and Taxane Science

Addressing Remaining Gaps in Taxane (B156437) Biosynthetic Pathway Elucidation

The biosynthesis of paclitaxel (B517696) in Taxus species is a complex process involving numerous enzymatic steps starting from geranylgeranyl diphosphate (B83284) (GGPP). frontiersin.org Despite significant progress in identifying many of the enzymes and intermediates involved, several gaps in the complete pathway still exist. frontiersin.orgfrontiersin.orgoup.com Elucidating these missing steps and the regulatory mechanisms governing the pathway is crucial for developing efficient biotechnological production methods.

Key challenges include identifying the enzymes responsible for specific oxidation steps and understanding their catalytic mechanisms. For example, several cytochrome P450 (CYP450) hydroxylases and an epoxidase involved in the pathway remain unknown. frontiersin.org Even for known enzymes, achieving functional expression in heterologous hosts, particularly the CYP450s, has proven difficult. frontiersin.org Recent advancements in genome sequencing of Taxus species have provided valuable resources for identifying candidate genes for these missing steps. oup.com Transcriptomic data analysis has also offered insights into regulatory mechanisms. frontiersin.org Future research will focus on functionally characterizing these candidate genes and understanding their regulation to enable the reconstitution of the complete taxane biosynthetic pathway in a heterologous system. frontiersin.orgoup.com

Innovations in Synthetic Methodologies for Highly Complex Taxane Structures

Innovations in synthetic methodologies are aimed at developing more efficient, convergent, and scalable routes to taxanes and novel taxane analogs. This includes exploring new strategies for constructing the taxane framework and selectively functionalizing the complex core structure. acs.orgnih.gov Research is focused on developing innovative methods for carbon-hydrogen (C-H) and carbon-carbon activation, as well as carbon-oxygen bond formation, to reduce the number of synthetic steps and improve yields. acs.org The development of two-phase synthesis strategies, involving an initial cyclase phase followed by an oxidase phase, is one promising approach to mimic the natural biosynthetic process in the laboratory. acs.orgnih.gov

Development of Next-Generation Taxane Analogs with Multi-Targeting Capabilities

While paclitaxel and docetaxel (B913) are highly effective, their clinical utility is limited by side effects and the development of drug resistance. stonybrook.edunih.gov Future research is focused on developing next-generation taxane analogs with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms. stonybrook.edunih.gov

One strategy involves designing analogs that can target multiple pathways involved in cancer progression, rather than solely focusing on microtubule stabilization. These multi-targeting taxane analogs could potentially overcome resistance mechanisms and improve therapeutic outcomes. Modifications at specific positions on the taxane core, such as C2, C10, and C13, have shown promise in developing analogs with enhanced activity against drug-resistant cell lines and improved tubulin polymerization properties. stonybrook.eduresearchgate.net For example, some next-generation taxoids have demonstrated significantly higher efficacy compared to paclitaxel in resistant ovarian carcinoma cells. frontiersin.org Research also explores developing taxane conjugates for targeted delivery to tumor cells, which could increase selectivity and reduce systemic toxicity. researchgate.net

Advanced Strategies for Overcoming and Reversing Taxane Resistance

The development of resistance is a major challenge in taxane chemotherapy. aacrjournals.orgresearchgate.netmedscape.org Mechanisms of resistance are multifactorial and can involve alterations in microtubule structure and dynamics, overexpression of efflux transporters (such as P-glycoprotein), and modulation of signaling pathways. aacrjournals.orgresearchgate.netmdpi.com

Future research is focused on developing advanced strategies to overcome or reverse taxane resistance. This includes identifying biomarkers that predict resistance, which could help in patient selection and treatment stratification. mdpi.com Strategies being investigated include the use of combination therapies with agents that target resistance mechanisms, such as efflux pump inhibitors. aacrjournals.orgresearchgate.netmdpi.comnih.gov Novel taxane analogs designed to circumvent specific resistance mechanisms, such as those related to tubulin mutations or efflux transporters, are also under development. stonybrook.eduresearchgate.netnih.gov Furthermore, exploring intermittent taxane treatment schedules is being considered as a potential approach to delay the development of resistance. aacrjournals.org Nanomedicine delivery systems are also being investigated to improve the intracellular accumulation of taxanes in resistant cells. researchgate.netnih.gov

Integration of Computational and Experimental Approaches in Rational Taxane Drug Design

Rational drug design plays a crucial role in the development of new taxane-based therapies. Integrating computational and experimental approaches can accelerate the discovery and optimization of novel taxane analogs with desired properties. mdpi.commdpi.com

Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are used to predict the binding interactions of taxanes with their targets, analyze structure-activity relationships, and design molecules with improved binding affinity and specificity. mdpi.commdpi.comresearchgate.netresearchgate.net These approaches can help identify potential drug candidates from large chemical libraries and guide the synthesis of novel taxane analogs. mdpi.com Experimental techniques, including structural biology methods like X-ray crystallography and NMR, provide crucial data on the interaction of taxanes with tubulin and other cellular targets, which can be used to validate and refine computational models. researchgate.netnih.gov The integration of these approaches allows for a more efficient and targeted design process, reducing the time and resources required for drug discovery. mdpi.com

Sustainable and Scalable Production of Taxol C and Related Taxanes via Biotechnological Routes

The limited natural abundance of paclitaxel in Taxus species and the environmental concerns associated with harvesting have driven the need for sustainable and scalable production methods. frontiersin.orgnih.govoup.comamazonaws.com Biotechnological approaches, particularly plant cell culture and microbial fermentation, offer promising alternatives to traditional extraction and semi-synthesis. frontiersin.orgnih.govoup.comamazonaws.comtandfonline.com

Plant cell suspension cultures of Taxus species have been successfully implemented for industrial-scale production of paclitaxel. frontiersin.orgnih.govoup.comtandfonline.comphytonbiotech.com Companies like Phyton Biotech utilize Plant Cell Fermentation (PCF®) technology for large-scale production. frontiersin.orgtandfonline.comphytonbiotech.com However, challenges remain in optimizing cell culture conditions and enhancing taxane yields. frontiersin.orgnih.govoup.comtandfonline.com Elicitation with compounds like methyl jasmonate has shown promise in increasing taxane production in cell cultures. nih.govtandfonline.com

Metabolic engineering and synthetic biology approaches are being explored to produce taxanes in heterologous hosts like bacteria and yeast. frontiersin.orgoup.comamazonaws.com While transferring the entire complex biosynthetic pathway to these organisms is challenging, partial reconstitution of the pathway has been achieved. frontiersin.orgoup.com Future efforts will focus on complete pathway assembly and optimization in robust microbial chassis to enable cost-effective and high-yielding production of Taxol and its analogs. frontiersin.orgoup.comamazonaws.com Endophytic fungi associated with Taxus plants have also been identified as potential sources of taxanes, and research is ongoing to explore their potential for biotechnological production. frontiersin.orgoup.comresearchgate.net

Q & A

Q. What statistical frameworks are optimal for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Use Bliss independence modeling to distinguish additive vs. synergistic effects. For in vivo data, employ mixed-effects models to account for inter-subject variability .

Data Management & Validation

Q. How can researchers address discrepancies in this compound’s IC50 values reported across literature?

  • Methodological Answer : Reanalyze raw dose-response curves using standardized sigmoidal fitting (e.g., GraphPad Prism). Control for variables like cell passage number, serum concentration, and incubation time. Publish full datasets with metadata in FAIR-compliant repositories (e.g., Zenodo) .

Q. What validation criteria are critical for confirming this compound’s molecular targets in proteomic studies?

  • Methodological Answer : Require orthogonal validation via CRISPR/Cas9 knockout of putative targets followed by rescue experiments. Use surface plasmon resonance (SPR) to measure binding kinetics in vitro. Cross-validate with immunohistochemistry in xenograft tissues .

Ethical & Reporting Standards

Q. How should researchers document this compound’s adverse effects in preclinical studies to meet journal guidelines?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies, detailing mortality, morbidity, and unexpected toxicity. For in vitro work, report cell line authentication (STR profiling) and mycoplasma testing. Use MIAME standards for omics data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.